7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorobenzyl group, a dimethyl group, and a sulfanyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorobenzyl)-1,3-Dimethyl-8-[(1-Methyl-2-Oxopropyl)Sulfanyl]-3,7-Dihydro-1H-Purine-2,6-Dione
- 7-(4-Methylbenzyl)-1,3-Dimethyl-8-[(1-Methyl-2-Oxopropyl)Sulfanyl]-3,7-Dihydro-1H-Purine-2,6-Dione
Uniqueness
The presence of the fluorobenzyl group in 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-10(24)11(2)27-17-20-15-14(16(25)22(4)18(26)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXGYUWSWATTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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